molecular formula C13H12ClNO4 B5911265 ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate

ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B5911265
M. Wt: 281.69 g/mol
InChI Key: UGYRFBUDURQYLG-UUASQNMZSA-N
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Description

Ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound with a benzofuran core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, hydroxyimino, and carboxylate groups, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced via oximation reactions using hydroxylamine derivatives.

    Esterification: The carboxylate group is typically introduced through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the hydroxyimino group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and enzyme activity.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
  • 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4

Uniqueness

Ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate is unique due to its combination of functional groups and the benzofuran core. This structure provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. The presence of the hydroxyimino group, in particular, offers unique opportunities for hydrogen bonding and reactivity.

Properties

IUPAC Name

ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-3-18-13(16)12-7(2)10-9(19-12)5-4-8(6-15-17)11(10)14/h4-6,17H,3H2,1-2H3/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRFBUDURQYLG-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)/C=N\O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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